Tetradecylamine-d29

Description

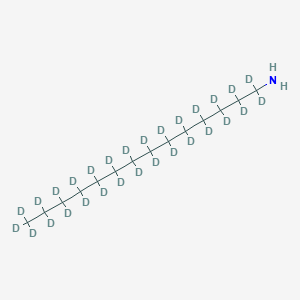

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZVEHJLHYMBBY-AUFKXYATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745683 | |

| Record name | (~2~H_29_)Tetradecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204244-82-6 | |

| Record name | (~2~H_29_)Tetradecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 204244-82-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Tetradecylamine (B48621)

This guide provides a comprehensive overview of the methodologies for synthesizing and purifying deuterated tetradecylamine. The introduction of deuterium (B1214612) into molecules like tetradecylamine is a critical strategy in drug development to alter metabolic pathways and enhance pharmacokinetic profiles. This document outlines a robust synthesis route, detailed purification protocols, and the analytical characterization of the final product.

Synthesis of Deuterated Tetradecylamine

The synthesis of perdeuterated tetradecylamine (tetradecylamine-d29) can be achieved through a two-step process: first, the deuteration of the corresponding amide, tetradecanamide (B1213311), followed by its reduction to the amine. This method is adapted from established protocols for the deuteration of other long-chain amides and their subsequent reduction.[1]

Step 1: Deuteration of Tetradecanamide

The first step involves a hydrogen-deuterium (H/D) exchange reaction to replace the labile protons on the alkyl chain of tetradecanamide with deuterium. This is typically achieved using a heterogeneous catalyst in the presence of a deuterium source like deuterium oxide (D₂O).[1]

Step 2: Reduction of Deuterated Tetradecanamide

The deuterated tetradecanamide is then reduced to the corresponding primary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or a deuterated equivalent for complete labeling.[1]

Synthesis Pathway Diagram

References

Physical and chemical characteristics of Tetradecylamine-d29.

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Tetradecylamine-d29, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines relevant experimental methodologies, and includes a visual representation of a general experimental workflow.

Physical and Chemical Properties

This compound is the deuterated isotopologue of tetradecylamine (B48621) (also known as myristylamine). The replacement of 29 hydrogen atoms with deuterium (B1214612) atoms results in a significant increase in its molecular weight, which is a critical characteristic for its use as an internal standard in mass spectrometry-based analytical methods.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | n-Tetradecyl-d29-amine | [1] |

| Synonym(s) | 1-Aminotetradecane-d29, Myristylamine-d29 | [1] |

| Molecular Formula | CD₃(CD₂)₁₃NH₂ | [1] |

| CAS Number | 204244-82-6 | [1] |

| Molecular Weight | 242.58 g/mol | [1] |

| Isotopic Enrichment | ≥98 atom % D | [1] |

| Physical State | Solid | [2] |

| Appearance | White to off-white crystals or crystalline solid | [2] |

| Melting Point | 38 - 40 °C | [2][3] |

| Boiling Point | 291 °C (at 760 mmHg); 162 °C (at 15 mmHg) | [2][3] |

| Solubility | Poorly soluble in water. Soluble in organic solvents such as ethanol, methanol, and chloroform. | [1][4][5] |

Table 2: Chemical and Safety Information for Tetradecylamine (Non-Deuterated Analogue)

| Property | Value | Reference |

| Linear Formula | CH₃(CH₂)₁₃NH₂ | [] |

| Molecular Weight | 213.40 g/mol | [][7] |

| Flash Point | 131 °C (268 °F) | [2] |

| Hazard Statements | Causes severe skin burns and eye damage. May cause respiratory irritation. | [2][8] |

| Handling | Avoid contact with skin and eyes. Use in a well-ventilated area. | [2][9] |

| Storage | Store at room temperature in a dry, well-ventilated area. | [1][9] |

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general methodology can be inferred from established procedures for the synthesis of deuterated long-chain amines. The following outlines a plausible experimental workflow.

General Synthesis, Purification, and Analysis Workflow

The synthesis of deuterated long-chain amines typically involves a hydrogen-deuterium (H/D) exchange reaction on the corresponding non-deuterated precursor. Purification is crucial to remove any remaining starting material and byproducts, and rigorous analysis is required to confirm the isotopic enrichment and chemical purity.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Tetradecylamine CAS#: 2016-42-4 [m.chemicalbook.com]

- 5. 1-Tetradecylamine | 2016-42-4 [chemicalbook.com]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

A Comprehensive Technical Guide to the Safe Handling of Tetradecylamine-d29

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Tetradecylamine-d29. The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive understanding of the potential hazards and necessary precautions. This document is intended for professionals in research and drug development who may be working with this compound.

Chemical Identification and Properties

This compound is the deuterated form of Tetradecylamine. While specific safety data for the deuterated compound is limited, the safety profile is expected to be analogous to that of the parent compound, Tetradecylamine.

| Property | Value | Source |

| Chemical Formula | C14H2D29N | [1] |

| Molecular Weight | 242.58 g/mol | [1] |

| CAS Number | 204244-82-6 | [1][2] |

| Appearance | Solid | [2] |

| Color | White to off-white | [2] |

| Melting Point | 38-40 °C (100-104 °F) | [1][2][3] |

| Boiling Point | 291 °C (556 °F) | [2] |

| Vapor Pressure | < 0.1 mmHg @ 20 °C | [4] |

| Solubility | Soluble in Chloroform, Methanol. Low water solubility. | [5] |

Hazard Identification and Classification

Tetradecylamine is considered a hazardous substance.[4] It is crucial to understand the associated risks to ensure safe handling.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.[6]

-

H315: Causes skin irritation.[7]

-

H317: May cause an allergic skin reaction (sensitization).[4]

-

H318: Causes serious eye damage.[4]

Signal Word: Danger[6]

Toxicological Information

Accidental ingestion may be harmful, with animal experiments indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[4] The material can cause chemical burns in the oral cavity and gastrointestinal tract if ingested.[4]

| Toxicity Data | Value | Species | Source |

| LD50 (Intraperitoneal) | 700 mg/kg | Mouse | [2] |

Potential Health Effects:

-

Eyes: Causes severe eye damage. Vapors or mists can be extremely irritating.[2][4]

-

Skin: May be harmful if absorbed through the skin. Causes severe skin burns.[2] May cause sensitization by skin contact.[4]

-

Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[2][4]

-

Ingestion: Harmful if swallowed.[2]

Experimental Protocols Overview

While specific, detailed experimental protocols for the toxicological data of this compound are not publicly available, the hazard classifications are typically determined through standardized testing methodologies recognized by regulatory bodies. These include:

-

Acute Oral Toxicity Studies (e.g., OECD Guideline 420, 423, or 425): These studies are conducted to determine the lethal dose 50 (LD50), which is the dose of a substance that is lethal to 50% of a test population. This data informs the "Harmful if swallowed" classification.

-

Skin Corrosion/Irritation Studies (e.g., OECD Guideline 404): These in vivo or in vitro tests assess the potential of a substance to cause irreversible or reversible skin damage. This is the basis for the "Causes severe skin burns and skin irritation" classification.

-

Serious Eye Damage/Irritation Studies (e.g., OECD Guideline 405): These studies evaluate the potential for a substance to cause tissue damage in the eye or serious physical decay of vision. This supports the "Causes serious eye damage" classification.

-

Skin Sensitization Studies (e.g., OECD Guideline 429): These tests are used to determine if a substance can induce an allergic response following skin contact. This is relevant for the "May cause SENSITIZATION by skin contact" warning.[4]

-

Aquatic Toxicity Studies (e.g., OECD Guideline 203): These experiments assess the impact of a substance on aquatic organisms and are the basis for the "Very toxic to aquatic organisms" classification.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure a safe working environment.

Handling:

-

Avoid all personal contact, including inhalation.[4]

-

Use in a well-ventilated area or under a laboratory fume hood.[2][4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

-

Do not eat, drink, or smoke when handling this product.[4]

-

Wash hands thoroughly with soap and water after handling.[4]

-

Keep containers securely sealed when not in use.[4]

-

Avoid formation of dust and aerosols.[2]

Storage:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4]

-

Store away from incompatible materials such as acids, acid anhydrides, acid chlorides, and oxidizing agents.[4]

-

Store locked up.[6]

-

Protect containers from physical damage and check regularly for leaks.[4]

Emergency and First Aid Procedures

In case of exposure, immediate action is required.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get emergency medical help immediately.[2]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Get emergency medical help immediately.[2]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get emergency medical help immediately.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and get emergency medical help immediately.[2]

Spill and Disposal Procedures

Spills:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Avoid breathing dust and vapors.[4]

-

Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[4]

-

Collect the material in a suitable, closed container for disposal.[2]

-

Do not let the product enter drains or waterways.[2]

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.

References

- 1. N-TETRADECYL-D29-AMINE | 204244-82-6 [amp.chemicalbook.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Tetradecylamine 95 2016-42-4 [sigmaaldrich.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 1-Tetradecylamine CAS#: 2016-42-4 [m.chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Tetradecylamine | C14H31N | CID 16217 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Tetradecylamine-d29

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Tetradecylamine-d29. Given the limited direct data on the deuterated form, this document leverages information on its non-deuterated analogue, Tetradecylamine (also known as 1-Tetradecanamine or Myristylamine), to provide a thorough understanding of its expected solubility profile. The physicochemical properties of deuterated and non-deuterated compounds are generally very similar.

Core Concepts: Understanding the Solubility of Long-Chain Amines

Tetradecylamine is a primary alkylamine with a long C14 hydrocarbon chain. Its solubility is dictated by the interplay between the polar amine (-NH2) head and the long, nonpolar alkyl tail.

-

Polar Head: The amine group is capable of hydrogen bonding with polar solvents.

-

Nonpolar Tail: The 14-carbon chain is hydrophobic and favors interactions with nonpolar solvents.

Due to the dominance of the long hydrophobic chain, Tetradecylamine is generally poorly soluble in water but exhibits good solubility in many organic solvents.[1] As a weak base, its solubility in aqueous solutions can be increased by acidification, which forms the more soluble ammonium (B1175870) salt.[2]

Quantitative Solubility Data

| Solvent | Solubility of Tetradecylamine | Citation |

| Water | Insoluble / Poorly soluble | [1][3][4][5] |

| Methanol (B129727) | Soluble | [1][4][5] |

| Ethanol | Good solubility | [1] |

| Chloroform | Soluble / Easily soluble | [1][3][4][5] |

| Ethyl Ether | Easily soluble | [3] |

| Benzene | Easily soluble | [3] |

Experimental Protocol for Qualitative Solubility Determination

The following is a general procedure for determining the solubility of an amine like this compound in various solvents.[2][6][7]

Materials:

-

This compound

-

Test tubes

-

Vortex mixer or stirring rod

-

Solvents to be tested (e.g., water, methanol, ethanol, DMSO, dichloromethane)

-

5% HCl solution

-

pH paper

Procedure:

-

Sample Preparation: Add approximately 25 mg of solid this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the desired solvent to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer or by stirring with a glass rod for 1-2 minutes.

-

Observation: Visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble. If solid particles remain, it is considered insoluble or poorly soluble.

-

pH Measurement (for aqueous solutions): If the solvent is water and the compound appears to be soluble or partially soluble, test the pH of the solution with pH paper. An alkaline pH is expected for an amine.[6]

-

Acidification (for aqueous insolubility): If the compound is insoluble in water, add 5% HCl dropwise while mixing.[6] The formation of a clear solution indicates the formation of a water-soluble amine salt.[2]

Logical Workflow for Solubility Testing

The following diagram illustrates the decision-making process for the qualitative solubility testing of an amine.

Signaling Pathways

No information was found in the scientific literature to suggest that this compound or its non-deuterated form is directly involved in specific signaling pathways. Compounds of this class are primarily utilized as surfactants and as chemical intermediates in the synthesis of other molecules, such as germicides and dyeing assistants.[3][4] Their biological effects, if any, are more likely related to their surfactant properties, which can disrupt cell membranes.[8]

Summary

This compound is expected to be readily soluble in nonpolar organic solvents like chloroform, benzene, and ethyl ether, and also soluble in alcohols such as methanol and ethanol.[1][3][4][5] It is anticipated to be poorly soluble in water.[1][4] The aqueous solubility can be significantly increased by the addition of an acid to form the corresponding ammonium salt.[2] While direct quantitative data is scarce, the provided qualitative information and experimental protocol offer a solid foundation for researchers and professionals working with this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemhaven.org [chemhaven.org]

- 3. Tetradecyl amine [kemipro-surfactant.com]

- 4. 1-Tetradecylamine | 2016-42-4 [chemicalbook.com]

- 5. 1-Tetradecylamine CAS#: 2016-42-4 [m.chemicalbook.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. moorparkcollege.edu [moorparkcollege.edu]

- 8. Tetradecylamine | 2016-42-4 | FT69966 | Biosynth [biosynth.com]

Unlocking Research Potential: A Technical Guide to the Applications of Tetradecylamine-d29

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecylamine-d29, the deuterated analogue of Tetradecylamine, is a powerful tool in modern research and development. Its unique isotopic signature, with 29 deuterium (B1214612) atoms replacing hydrogen, offers significant advantages in a variety of analytical and metabolic studies. This technical guide provides an in-depth exploration of the core research applications of this compound, complete with detailed experimental protocols, illustrative data, and visual workflows to empower researchers in leveraging this versatile compound. The primary applications of this compound include its use as an internal standard for quantitative mass spectrometry, a tracer in metabolic fate studies, and a tool for investigating enzyme inhibition.

Quantitative Analysis using Mass Spectrometry: The Internal Standard of Choice

In quantitative analytical chemistry, particularly in chromatographic methods coupled with mass spectrometry (GC-MS and LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise measurements. This compound, with a mass shift of +29 compared to its unlabeled counterpart, serves as an ideal internal standard for the quantification of Tetradecylamine in complex matrices.

Core Principles

The co-extraction of the analyte (Tetradecylamine) and the internal standard (this compound) allows for the correction of variability introduced during sample preparation and analysis. This includes extraction efficiency, matrix effects in the ion source, and instrument response fluctuations. Since the deuterated standard is chemically identical to the analyte, it behaves similarly throughout the analytical process, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

Illustrative Quantitative Data

The following table presents hypothetical data from an LC-MS/MS experiment to quantify Tetradecylamine in a biological matrix using this compound as an internal standard.

| Sample ID | Analyte Peak Area (Tetradecylamine) | Internal Standard Peak Area (this compound) | Analyte/IS Ratio | Calculated Concentration (ng/mL) |

| Blank | 0 | 152,345 | 0.000 | 0.0 |

| Cal 1 | 1,567 | 155,890 | 0.010 | 1.0 |

| Cal 2 | 7,890 | 153,210 | 0.052 | 5.0 |

| Cal 3 | 15,432 | 156,780 | 0.098 | 10.0 |

| Cal 4 | 76,543 | 154,987 | 0.494 | 50.0 |

| QC Low | 2,345 | 151,876 | 0.015 | 1.5 (Expected 1.5) |

| QC Mid | 11,567 | 155,432 | 0.074 | 7.5 (Expected 7.5) |

| QC High | 60,987 | 153,654 | 0.397 | 40.0 (Expected 40.0) |

| Sample 1 | 9,876 | 152,890 | 0.065 | 6.5 |

| Sample 2 | 24,567 | 154,123 | 0.159 | 16.0 |

Detailed Experimental Protocol: Quantification of Tetradecylamine in Plasma by LC-MS/MS

1. Materials and Reagents:

-

Tetradecylamine (analyte standard)

-

This compound (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

2. Standard and Internal Standard Preparation:

-

Prepare a 1 mg/mL stock solution of Tetradecylamine in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From the stock solutions, prepare working solutions for calibration standards and quality controls (QCs) by serial dilution in 50:50 methanol:water.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or QC, add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity II UHPLC or equivalent.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Tetradecylamine: Q1 m/z 214.3 -> Q3 m/z 197.3

-

This compound: Q1 m/z 243.6 -> Q3 m/z 226.5

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the analyte/internal standard peak area ratio.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Tetradecylamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for the quantitative analysis of Tetradecylamine using this compound as an internal standard.

Metabolic Fate and Pharmacokinetic Studies

Deuterium-labeled compounds are invaluable tracers for studying the absorption, distribution, metabolism, and excretion (ADME) of molecules in biological systems.[1] By administering this compound, researchers can track its metabolic fate and differentiate it from endogenous or unlabeled Tetradecylamine.

Key Advantages of Deuterium Labeling in Metabolic Studies:

-

Metabolite Identification: The unique isotopic signature of this compound allows for the confident identification of its metabolites by mass spectrometry.

-

Pharmacokinetic Profiling: The rate of clearance and the metabolic pathways of the deuterated compound can be elucidated, providing insights into its pharmacokinetic profile.[1]

-

Reduced Isotope Effect: While a kinetic isotope effect can sometimes alter metabolism, the use of a heavily deuterated compound like this compound can provide a clear metabolic profile.

Illustrative Metabolite Data

The following table shows hypothetical data for the identification of potential metabolites of this compound in a liver microsome incubation experiment.

| Putative Metabolite | Observed m/z (M+H)+ | Proposed Biotransformation |

| This compound | 243.6 | Parent Compound |

| Hydroxy-tetradecylamine-d28 | 258.6 | Hydroxylation (-1D, +O) |

| N-oxide-tetradecylamine-d29 | 259.6 | N-oxidation (+O) |

| Dehydrogenated-tetradecylamine-d27 | 240.6 | Dehydrogenation (-2D) |

Detailed Experimental Protocol: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

1. Materials and Reagents:

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile

-

Formic acid

2. Incubation Procedure:

-

Prepare a stock solution of this compound in methanol (1 mM).

-

In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system and this compound (final concentration 1 µM).

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing a suitable internal standard.

-

Vortex and centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS.

3. LC-MS/MS Analysis for Metabolite Identification:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire full scan and product ion scan data.

-

Monitor for the parent compound (this compound) and potential metabolites with characteristic mass shifts (e.g., +16 for oxidation).

Caption: Workflow for an in vitro metabolic stability study of this compound.

Enzyme Inhibition and Mechanistic Studies

The non-deuterated form, Tetradecylamine, is known to be an inhibitor of certain enzymes. This compound can be used in enzyme inhibition assays to investigate the mechanism of action and to differentiate the inhibitory effects from metabolic degradation.

Hypothetical Signaling Pathway Inhibition

Tetradecylamine could potentially inhibit enzymes involved in lipid signaling pathways. The following diagram illustrates a hypothetical scenario where Tetradecylamine inhibits a key enzyme, leading to downstream effects.

Caption: Hypothetical signaling pathway showing inhibition of a target enzyme by this compound.

Detailed Experimental Protocol: Enzyme Inhibition Assay

This protocol describes a general fluorescence-based assay to determine the inhibitory potential of this compound against a hypothetical enzyme.

1. Materials and Reagents:

-

This compound

-

Purified target enzyme

-

Fluorogenic substrate for the enzyme

-

Assay buffer (optimized for the enzyme)

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorescence plate reader

2. Assay Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of this compound in assay buffer to create a range of concentrations.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the diluted this compound solutions (or vehicle control) to the wells.

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence at regular intervals for 30-60 minutes.

3. Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

-

Determine the percentage of inhibition for each concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Illustrative IC50 Data

| Inhibitor Concentration (µM) | % Inhibition |

| 0.01 | 5.2 |

| 0.1 | 15.8 |

| 1 | 48.9 |

| 10 | 85.3 |

| 100 | 98.1 |

| IC50 | 1.05 µM |

This compound is a multifaceted research tool with significant potential in quantitative analysis, metabolic studies, and enzyme inhibition assays. Its stable isotope label provides a distinct advantage for accurate quantification and tracing in complex biological systems. The detailed protocols and illustrative data presented in this guide are intended to provide a solid foundation for researchers to design and execute their own investigations, ultimately accelerating scientific discovery and drug development.

References

The Strategic Application of Deuterated Amines in Modern Research and Drug Development

A Technical Guide for Researchers and Drug Development Professionals

The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), at specific molecular positions within a drug candidate—a process known as deuteration—has emerged as a powerful strategy in drug discovery and development. This approach, particularly when applied to amine-containing compounds, can significantly alter the metabolic fate and pharmacokinetic profile of a molecule. This guide provides an in-depth exploration of the core principles, experimental methodologies, and practical applications of deuterated amines in research.

Core Principle: The Kinetic Isotope Effect (KIE)

The foundational principle behind the use of deuterated compounds in drug development is the kinetic isotope effect (KIE). The bond between deuterium and carbon (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy than breaking a C-H bond.

In the context of drug metabolism, many drug candidates, especially those containing amines, undergo oxidative metabolism by cytochrome P450 (CYP450) enzymes. This process often involves the cleavage of a C-H bond at or near the amine group (e.g., N-dealkylation). By replacing a metabolically labile hydrogen with deuterium, the rate of this metabolic process can be slowed down. This can lead to several desirable outcomes:

-

Reduced Metabolic Rate: The drug molecule is broken down more slowly.

-

Increased Half-Life (t½): The drug remains in the body for a longer period.

-

Enhanced Systemic Exposure (AUC): The overall amount of the drug that reaches the bloodstream is increased.

-

Reduced Formation of Reactive Metabolites: In some cases, deuteration can decrease the production of toxic byproducts of metabolism.

-

Improved Therapeutic Index: The "therapeutic window" of the drug can be widened.

The following diagram illustrates the fundamental concept of how deuteration can protect a drug from metabolism.

Caption: Deuteration slows down CYP450-mediated metabolism due to the stronger C-D bond.

Quantitative Impact of Deuteration on Pharmacokinetics

The effect of deuteration can be quantified by comparing the pharmacokinetic (PK) parameters of the deuterated compound with its non-deuterated (protio) analog. The table below summarizes data for several deuterated drugs that have been investigated, highlighting the significant improvements in their PK profiles.

| Compound (Deuterated Form) | Non-Deuterated Analog | Key Deuteration Site | Fold Increase in Half-Life (t½) | Fold Increase in Exposure (AUC) | Reference |

| Deutetrabenazine | Tetrabenazine | Methoxy groups | ~2 | ~2 | |

| Donafenib | Sorafenib | N-methyl group | ~1.8 | ~2.1 | |

| CTP-499 | Pentoxifylline | N-alkyl chain | ~8 | ~8 |

Data presented are approximations based on published preclinical or clinical studies and may vary depending on the specific study design.

Experimental Protocols

The evaluation of deuterated amines involves a series of in vitro and in vivo experiments to confirm the intended metabolic stabilization and to characterize the overall drug-like properties.

Synthesis of Deuterated Amines

The introduction of deuterium can be achieved through various synthetic routes. A common method involves the use of deuterated starting materials or reagents.

Example Protocol: Reductive Amination with a Deuterated Reducing Agent

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the corresponding ketone or aldehyde precursor (1.0 eq) and the primary or secondary amine (1.2 eq) in a suitable solvent such as methanol (B129727) (MeOH) or dichloromethane (B109758) (DCM).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or sodium triacetoxyborodeuteride (STAB-D), portion-wise over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired deuterated amine.

-

Characterization: Confirm the structure and deuterium incorporation of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Metabolic Stability Assessment

The primary goal of deuteration is often to improve metabolic stability. This is typically assessed using in vitro systems like human liver microsomes (HLM) or hepatocytes.

Protocol: Metabolic Stability in Human Liver Microsomes

-

Incubation Preparation: Prepare a stock solution of the deuterated test compound and its non-deuterated analog in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate (B84403) buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM final concentration).

-

Initiation: Pre-warm the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).

The following workflow diagram outlines the key steps in the evaluation of a deuterated drug candidate.

Caption: A typical workflow for the development and evaluation of a deuterated drug candidate.

Signaling Pathways and Mechanism of Action

While deuteration itself does not typically alter the fundamental mechanism of action or the signaling pathway a drug targets, the improved pharmacokinetic profile can lead to a more sustained and effective engagement with the target. For instance, a deuterated inhibitor of a specific kinase in a cancer signaling pathway would bind to the same kinase as its non-deuterated counterpart. However, its longer half-life could lead to a more prolonged inhibition of the downstream signaling cascade.

The diagram below represents a hypothetical signaling pathway where a deuterated amine acts as an inhibitor.

Caption: A deuterated amine inhibitor blocking a key kinase in a signaling cascade.

Conclusion

The strategic incorporation of deuterium into amine-containing molecules represents a mature and validated approach to overcoming pharmacokinetic challenges in drug development. By leveraging the kinetic isotope effect to slow down metabolism, researchers can significantly improve the half-life and exposure of drug candidates. The methodologies for synthesizing and evaluating these compounds are well-established, allowing for a systematic assessment of the potential benefits of deuteration. As our understanding of drug metabolism continues to grow, the precision application of this "heavy hydrogen" strategy will undoubtedly continue to play a vital role in the creation of safer and more effective medicines.

Methodological & Application

Application Notes and Protocols for Tetradecylamine-d29 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving the highest accuracy and precision.[1] These standards, in which several atoms are replaced by their heavier stable isotopes, exhibit nearly identical chemical and physical properties to the analyte of interest. This ensures they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer's source.[1] By correcting for variability during sample preparation and analysis, SIL-IS are indispensable for robust and reliable quantification in complex biological matrices.

Tetradecylamine-d29 is the deuterated form of tetradecylamine (B48621), a long-chain primary fatty amine. With 29 deuterium (B1214612) atoms replacing hydrogen, it provides a significant mass shift, making it an ideal internal standard for the quantification of tetradecylamine or structurally related long-chain fatty amines and amides. This application note provides a detailed protocol for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of a representative analyte, tetradecylamine, in human plasma.

Principle of the Method

The stable isotope dilution method relies on the addition of a known concentration of the isotopically labeled standard (this compound) to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process. The analyte (tetradecylamine) and the internal standard are then co-extracted and analyzed by LC-MS/MS. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio remains constant even if there is sample loss during preparation or fluctuations in instrument response, thus ensuring accurate measurement of the analyte's concentration.

Materials and Reagents

-

Analytes: Tetradecylamine

-

Internal Standard: this compound

-

Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), and water; Formic acid

-

Reagents: Human plasma (K2EDTA), Protein precipitation solvent (e.g., acetonitrile with 1% formic acid), Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Equipment:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

SPE manifold

-

Pipettes

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of tetradecylamine and this compound into separate volumetric flasks.

-

Dissolve in methanol to the final volume to obtain a concentration of 1 mg/mL for each. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of tetradecylamine by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

-

Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the analysis of primary fatty acid amides in human plasma.[2][3]

-

Spiking:

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

For calibration standards and quality controls, add 10 µL of the respective tetradecylamine working standard solutions. For blank samples, add 10 µL of 50:50 methanol:water.

-

Vortex briefly.

-

-

Protein Precipitation:

-

Add 300 µL of ice-cold acetonitrile containing 1% formic acid to each tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water through it.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from matrix components and co-elution of tetradecylamine and this compound. A representative gradient is shown below:

| Time (min) | %A | %B |

| 0.0 | 80 | 20 |

| 1.0 | 80 | 20 |

| 5.0 | 10 | 90 |

| 7.0 | 10 | 90 |

| 7.1 | 80 | 20 |

| 10.0 | 80 | 20 |

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

The precursor ion for tetradecylamine is its protonated molecule [M+H]+, which has an m/z of 214.2. A common fragmentation for long-chain amines is the neutral loss of ammonia (B1221849) and fragmentation of the alkyl chain. For this compound, the precursor ion will be shifted by 29 mass units.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Tetradecylamine | 214.2 | To be optimized | To be optimized |

| This compound | 243.2 | To be optimized | To be optimized |

Note: The optimal product ions and collision energies should be determined experimentally by infusing a standard solution of each compound into the mass spectrometer.

Data Presentation

The following table presents representative quantitative data for a similar assay for a primary fatty acid amide, which can be expected for a validated method using this compound.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%Bias) |

| Tetradecylamine | 1 - 500 | 1 | < 10% | < 12% | ± 15% |

Visualizations

Caption: Experimental workflow for sample preparation and analysis.

Caption: Principle of stable isotope dilution analysis.

Conclusion

This compound is a highly suitable internal standard for the accurate and precise quantification of tetradecylamine and other structurally related long-chain fatty amines by LC-MS/MS. The detailed protocol provided in this application note offers a robust starting point for method development and validation. The use of a stable isotope-labeled internal standard like this compound is crucial for minimizing the impact of matrix effects and other sources of variability, thereby ensuring the generation of high-quality, reliable data in research, clinical, and drug development settings.

References

- 1. Interference of oleamide with analytical and bioassay results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Tetradecylamine-d29 in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount for understanding cellular processes, disease pathogenesis, and for the discovery of novel biomarkers. Stable isotope-labeled internal standards are essential tools in mass spectrometry-based lipidomics for achieving reliable quantification by correcting for variations in sample preparation and analysis.[1][2][3] Tetradecylamine-d29, a deuterated form of tetradecylamine (B48621), serves as a valuable internal standard, particularly for the analysis of lipids containing reactive carbonyl groups, such as lipid aldehydes and ketones, which are important markers of oxidative stress.

Chemical derivatization is a widely used strategy in lipidomics to enhance the sensitivity and selectivity of detection by mass spectrometry.[4] The primary amine group of this compound can react with carbonyl groups in lipids to form a Schiff base, thereby introducing a stable isotope label that facilitates accurate quantification. This application note provides detailed protocols for the use of this compound as an internal standard and a derivatizing agent for the quantitative analysis of carbonyl-containing lipids.

Application: Quantitative Analysis of Lipid Carbonyls

This compound is primarily utilized in two key applications within lipidomics research:

-

Internal Standard for Absolute Quantification: When added to a biological sample at a known concentration at the beginning of the sample preparation workflow, this compound can be used to quantify structurally similar endogenous (non-deuterated) tetradecylamine or other long-chain primary amines. More commonly, it is used after derivatization to quantify the corresponding unlabeled derivatizing agent's reaction products.

-

Isotopic Derivatization Agent for Relative and Absolute Quantification: By reacting with carbonyl-containing lipids (e.g., aldehydes and ketones), this compound introduces a heavy isotope tag. When used in conjunction with its non-deuterated counterpart (tetradecylamine) to derivatize different samples (e.g., control vs. treated), the relative abundance of the target lipids can be accurately determined by comparing the peak intensities of the light and heavy derivatives in the mass spectrometer. For absolute quantification, a known amount of a lipid standard derivatized with this compound can be used.

Data Presentation: Quantitative Analysis of a Representative Lipid Aldehyde

The following table illustrates the type of quantitative data that can be obtained from an LC-MS/MS experiment using this compound as a derivatizing agent and internal standard for the analysis of the lipid aldehyde, 4-hydroxynonenal (B163490) (4-HNE), in a biological sample.

| Analyte | Sample Group | Peak Area (Analyte) | Peak Area (Internal Standard) | Analyte/IS Ratio | Concentration (ng/mL) |

| 4-HNE | Control 1 | 1.25E+05 | 2.50E+05 | 0.50 | 5.0 |

| 4-HNE | Control 2 | 1.30E+05 | 2.45E+05 | 0.53 | 5.3 |

| 4-HNE | Control 3 | 1.28E+05 | 2.55E+05 | 0.50 | 5.0 |

| 4-HNE | Treated 1 | 2.55E+05 | 2.48E+05 | 1.03 | 10.3 |

| 4-HNE | Treated 2 | 2.60E+05 | 2.52E+05 | 1.03 | 10.3 |

| 4-HNE | Treated 3 | 2.58E+05 | 2.50E+05 | 1.03 | 10.3 |

This table presents representative data and does not reflect actual experimental results.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol describes a standard lipid extraction procedure from plasma samples.

Materials:

-

Plasma samples

-

Cold Methanol (MeOH) containing a mixture of internal standards, including this compound

-

Cold Methyl-tert-butyl ether (MTBE)

-

LC-MS grade water

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 10 µL of plasma in a glass tube, add 225 µL of cold MeOH containing the internal standard mixture (including a known concentration of this compound).

-

Vortex the mixture for 10 seconds.

-

Add 750 µL of cold MTBE.

-

Vortex for 10 seconds and then shake for 6 minutes at 4 °C.

-

Induce phase separation by adding 188 µL of LC-MS grade water.

-

Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.

-

Carefully collect the upper organic layer, which contains the lipids.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization of Lipid Carbonyls with this compound

This protocol outlines the derivatization of carbonyl-containing lipids in the extracted sample with this compound.

Materials:

-

Dried lipid extract

-

This compound solution (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile)

-

A mild acid catalyst (e.g., formic acid or acetic acid)

-

Reaction vial

-

Heating block or water bath

Procedure:

-

Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., acetonitrile).

-

Add 10 µL of the this compound solution to the reconstituted lipid extract.

-

Add 1 µL of a mild acid catalyst (e.g., 1% formic acid in acetonitrile) to the reaction mixture.

-

Seal the reaction vial and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour). The optimal temperature and time should be determined empirically.

-

After incubation, cool the reaction mixture to room temperature.

-

The derivatized sample is now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Derivatized Lipids

This protocol provides a general framework for the analysis of lipids derivatized with this compound using a reverse-phase LC-MS/MS system.

Materials:

-

Derivatized lipid sample

-

LC-MS/MS system (e.g., a UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer)

-

C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (e.g., 50:50, v/v)

LC Conditions:

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

Start at 30% B

-

Increase to 95% B over 8 minutes

-

Hold at 95% B for 2 minutes

-

Return to initial conditions and re-equilibrate for 2 minutes

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each derivatized lipid of interest and the corresponding this compound derivatized internal standard. The precursor ion will be the [M+H]⁺ of the derivatized lipid.

Visualizations

Caption: Experimental workflow for quantitative lipidomics.

Caption: Oxidative stress and lipid peroxidation pathway.

References

- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tetradecylamine-d29 in Metabolic Labeling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolic research, enabling the tracing and quantification of molecules within complex biological systems.[1][2][3][4] Deuterium-labeled compounds, in particular, serve as excellent tracers and internal standards for mass spectrometry-based analyses due to their distinct mass shift from their endogenous counterparts.[2] Tetradecylamine-d29, a deuterated form of tetradecylamine, is a valuable tool for lipidomics and metabolomics studies. Its long hydrocarbon chain makes it structurally similar to endogenous fatty amines and other lipids, rendering it an ideal internal standard for accurate quantification.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in metabolic labeling studies, primarily focusing on its role as an internal standard for quantitative lipid analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of Application: Internal Standard for Quantitative Lipidomics

In quantitative mass spectrometry, signal intensity can be influenced by various factors, including matrix effects, ionization efficiency, and instrument variability.[5][6] To correct for these variations and ensure accurate quantification, an internal standard (IS) is added at a known concentration to all samples, including calibration standards and unknown biological samples.[6][7]

This compound is an ideal internal standard for the analysis of long-chain fatty amines and related lipids because:

-

Chemical Similarity: It behaves chemically and chromatographically almost identically to the endogenous, non-labeled analytes of interest.

-

Distinct Mass: The 29 deuterium (B1214612) atoms provide a significant mass shift, allowing for its clear separation from the unlabeled analyte in the mass spectrometer without interfering with the measurement.

-

Traceability: Its presence at a known concentration allows for the normalization of the analyte's signal intensity, thereby correcting for variations during sample preparation and analysis.

Experimental Workflow Overview

The general workflow for using this compound as an internal standard in a quantitative lipidomics experiment is as follows:

-

Sample Preparation: Biological samples (e.g., cultured cells, plasma, tissue homogenates) are prepared.

-

Internal Standard Spiking: A known amount of this compound is added to each sample at the beginning of the extraction process.

-

Lipid Extraction: Lipids, including the analyte of interest and the internal standard, are extracted from the biological matrix.

-

LC-MS/MS Analysis: The lipid extract is analyzed by LC-MS/MS to separate and detect the analyte and the internal standard.

-

Data Analysis and Quantification: The peak area of the analyte is normalized to the peak area of the internal standard. The concentration of the analyte is then determined from a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Detailed Experimental Protocols

Protocol 1: General Mammalian Cell Culture for Lipidomic Analysis

This protocol provides a basic procedure for culturing mammalian cells prior to lipid extraction. Specific conditions should be optimized for the cell line of interest.

Materials:

-

Mammalian cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will allow them to reach approximately 80-90% confluency at the time of harvest.

-

Incubation: Incubate the cells under standard conditions (37°C, 5% CO2).

-

Treatment (Optional): If studying the effect of a compound, treat the cells for the desired duration.

-

Harvesting:

-

Aspirate the growth medium.

-

Wash the cells twice with ice-cold PBS.

-

For adherent cells, add trypsin-EDTA and incubate for a few minutes until cells detach. Neutralize with complete medium.

-

Collect the cell suspension into a centrifuge tube.

-

-

Cell Counting: Count the cells to ensure equal cell numbers for each sample.

-

Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

-

Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS.

-

Storage: Store the cell pellet at -80°C until lipid extraction.

Protocol 2: Lipid Extraction from Cultured Cells using a Modified Bligh-Dyer Method

This protocol describes the extraction of lipids from cell pellets, incorporating this compound as an internal standard.

Materials:

-

Cell pellets

-

This compound internal standard solution (e.g., 1 mg/mL in methanol)

-

Methanol (B129727) (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Centrifuge

Procedure:

-

Resuspension: Resuspend the cell pellet (e.g., 1 million cells) in 100 µL of deionized water.

-

Internal Standard Addition: Add a precise volume of the this compound internal standard solution to each sample. For example, add 10 µL of a 10 µg/mL working solution for a final amount of 100 ng.

-

Solvent Addition: Add 375 µL of methanol and 125 µL of chloroform.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

-

Phase Separation: Add 125 µL of chloroform and 125 µL of deionized water. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

-

Collection of Organic Layer: Carefully collect the lower organic phase (containing the lipids) into a clean tube.

-

Drying: Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).

Protocol 3: LC-MS/MS Analysis for Quantification

This protocol provides a general framework for the analysis of the lipid extract by LC-MS/MS. The specific chromatographic conditions and mass spectrometer parameters should be optimized for the analyte of interest.

Materials:

-

Reconstituted lipid extract

-

LC-MS/MS system (e.g., coupled to a triple quadrupole or high-resolution mass spectrometer)

-

C18 reverse-phase column

-

Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile/isopropanol with 0.1% formic acid)

Procedure:

-

Injection: Inject a small volume (e.g., 5-10 µL) of the reconstituted lipid extract onto the LC system.

-

Chromatographic Separation: Perform a gradient elution to separate the lipids. A typical gradient might be:

-

0-2 min: 30% B

-

2-15 min: Ramp to 100% B

-

15-20 min: Hold at 100% B

-

20-21 min: Return to 30% B

-

21-25 min: Re-equilibrate at 30% B

-

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both the analyte and this compound in Multiple Reaction Monitoring (MRM) mode.

-

Hypothetical Analyte (e.g., Endogenous Tetradecylamine): Q1 m/z 214.3 -> Q3 m/z 197.3

-

This compound (IS): Q1 m/z 243.5 -> Q3 m/z 226.5

-

-

Data Acquisition: Acquire the chromatograms for each sample.

Data Presentation and Analysis

The use of this compound allows for robust normalization of the analytical signal. The following table provides an illustrative example of how the data would be processed to determine the concentration of an endogenous analyte in different samples.

| Sample ID | Analyte Peak Area | IS (TDA-d29) Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| Blank | 0 | 1,520,340 | 0.00 | 0.00 |

| Standard 1 (1 ng/mL) | 15,100 | 1,515,200 | 0.010 | 1.00 |

| Standard 2 (5 ng/mL) | 76,250 | 1,525,000 | 0.050 | 5.00 |

| Standard 3 (10 ng/mL) | 153,000 | 1,530,000 | 0.100 | 10.00 |

| Standard 4 (50 ng/mL) | 748,000 | 1,496,000 | 0.500 | 50.00 |

| Control Sample 1 | 45,600 | 1,520,000 | 0.030 | 3.00 |

| Control Sample 2 | 48,960 | 1,530,000 | 0.032 | 3.20 |

| Treated Sample 1 | 120,800 | 1,510,000 | 0.080 | 8.00 |

| Treated Sample 2 | 124,800 | 1,560,000 | 0.080 | 8.00 |

Data in this table is for illustrative purposes only.

Conclusion

This compound is a highly effective internal standard for the accurate quantification of long-chain fatty amines and related lipids in complex biological matrices. Its use in metabolic labeling studies, particularly within a lipidomics workflow, can significantly improve the reliability and reproducibility of quantitative data. The protocols and illustrative data provided herein offer a solid foundation for researchers to incorporate this valuable tool into their studies.

Disclaimer: The experimental protocols and quantitative data presented in this document are intended to be illustrative of the application of this compound as an internal standard. Specific experimental conditions should be optimized for the particular application and analytical instrumentation.

References

- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Carboxylic Acids in Biological Matrices using Tetradecylamine-d29 Derivatization for GC-MS

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically relevant molecules, such as carboxylic acids, are non-volatile and require chemical modification prior to analysis. Derivatization is a crucial step to increase the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis.[1][2][3] This application note describes a robust method for the derivatization of carboxylic acids using Tetradecylamine and the application of its deuterated analog, Tetradecylamine-d29, for the synthesis of an internal standard for accurate quantification by isotope dilution mass spectrometry.[4][5][6]

Long-chain amines, such as Tetradecylamine, react with carboxylic acids to form stable, volatile amide derivatives. This process significantly improves the chromatographic properties of the analytes, leading to better peak shapes and increased sensitivity.[7][8] The use of a deuterated internal standard, synthesized from this compound, is a well-established technique to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantitative analysis.[4][9][10] This method is particularly valuable for complex biological matrices where matrix effects can be significant.

Principle of the Method

The methodology involves a two-pronged approach:

-

Derivatization of Analytes: Carboxylic acids in the sample are converted to their corresponding N-tetradecylamide derivatives by reaction with Tetradecylamine. This reaction increases the volatility and hydrophobicity of the analytes, making them suitable for GC-MS analysis.

-

Internal Standard Synthesis and Use: A deuterated internal standard is synthesized by reacting a standard mixture of the target carboxylic acids with this compound. This deuterated derivative mixture is then spiked into the samples before derivatization with non-deuterated Tetradecylamine. The known concentration of the deuterated internal standard allows for accurate quantification of the endogenous analytes via isotopic dilution.

The overall workflow is depicted in the following diagram:

Caption: A generalized workflow for the GC-MS analysis of carboxylic acids using Tetradecylamine derivatization and a deuterated internal standard.

Experimental Protocols

1. Materials and Reagents

-

Tetradecylamine (≥98% purity)

-

This compound (≥98% isotopic purity)

-

Carboxylic acid standards (e.g., valeric acid, caproic acid, heptanoic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Organic solvents: Hexane (B92381), Ethyl Acetate (HPLC grade)

-

Biological matrix (e.g., plasma, urine)

2. Synthesis of Deuterated Internal Standard (IS) Mixture

This protocol describes the synthesis of a stock solution of deuterated N-tetradecyl-d29-amides from a mixture of carboxylic acid standards.

-

Prepare a standard mixture of the carboxylic acids of interest (e.g., 1 mg/mL each in anhydrous DCM).

-

In a clean, dry reaction vial, combine 100 µL of the carboxylic acid standard mixture with a 1.2 molar equivalent of this compound.

-

Add a 1.5 molar equivalent of DCC and a 0.1 molar equivalent of DMAP.

-

Add 500 µL of anhydrous DCM to the vial.

-

Seal the vial and allow the reaction to proceed at room temperature for 4 hours with gentle stirring.

-

The resulting mixture containing the deuterated amide derivatives will serve as the internal standard stock solution. The concentration of each deuterated amide should be verified.

3. Sample Preparation and Derivatization

-

Extraction: Extract the carboxylic acids from the biological matrix using an appropriate liquid-liquid or solid-phase extraction method. The final extract should be dried down under a gentle stream of nitrogen.

-

Spiking: Reconstitute the dried extract in 100 µL of anhydrous DCM. Add a known amount of the deuterated internal standard mixture (e.g., to achieve a final concentration similar to the expected analyte concentration).

-

Derivatization:

-

Add a 1.5 molar excess of Tetradecylamine (non-deuterated) to the sample.

-

Add a 2.0 molar excess of DCC and 0.2 molar equivalent of DMAP.

-

Vortex the mixture for 30 seconds.

-

Heat the sealed vial at 60°C for 1 hour.

-

-

Work-up:

-

Cool the reaction vial to room temperature.

-

Add 500 µL of hexane and 200 µL of 1M HCl. Vortex and centrifuge.

-

Transfer the upper organic layer to a new vial.

-

Wash the organic layer with 200 µL of saturated NaHCO₃ solution, followed by 200 µL of deionized water.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Transfer the final solution to a GC vial for analysis.

-

Reaction Scheme:

Caption: Derivatization of a carboxylic acid with Tetradecylamine to form a volatile N-Tetradecylamide.

4. GC-MS Instrumental Parameters

The following are typical GC-MS parameters. Optimization may be required for specific instruments and analytes.

| Parameter | Setting |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector | Splitless, 280°C |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Oven Program | 150°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min |

| MS System | Agilent 5977B MSD or equivalent |

| Ion Source | Electron Ionization (EI), 70 eV, 230°C |

| Quadrupole | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

5. Data Presentation: Quantitative Analysis

For quantitative analysis, monitor characteristic ions for both the native (analyte) and deuterated (internal standard) derivatives. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve.

Table 1: Example SIM Ions for Quantitation

| Analyte | Analyte Derivative Ion (m/z) | d29-Internal Standard Ion (m/z) |

| Valeric Acid | 156 | 185 |

| Caproic Acid | 170 | 199 |

| Heptanoic Acid | 184 | 213 |

Table 2: Representative Calibration Curve Data

| Concentration (µg/mL) | Analyte/IS Peak Area Ratio |

| 1 | 0.105 |

| 5 | 0.521 |

| 10 | 1.035 |

| 25 | 2.589 |

| 50 | 5.150 |

| 100 | 10.250 |

Method Performance (Hypothetical Data)

| Parameter | Valeric Acid | Caproic Acid | Heptanoic Acid |

| Linear Range (µg/mL) | 1 - 100 | 1 - 100 | 1 - 100 |

| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.998 |

| Limit of Detection (LOD) (µg/mL) | 0.25 | 0.30 | 0.28 |

| Limit of Quantification (LOQ) (µg/mL) | 0.85 | 0.95 | 0.90 |

| Precision (%RSD, n=6) | < 5% | < 6% | < 5.5% |

| Accuracy (% Recovery) | 95 - 105% | 93 - 104% | 96 - 106% |

Logical Relationships in Isotope Dilution Analysis

The following diagram illustrates the logical relationship for quantification using an internal standard.

Caption: Logical flow for calculating analyte concentration using the isotope dilution method.

The derivatization of carboxylic acids with Tetradecylamine provides a robust and sensitive method for their analysis by GC-MS. The synthesis and use of a deuterated internal standard from this compound allows for highly accurate and precise quantification through isotope dilution. This methodology is well-suited for the analysis of low-level carboxylic acids in complex biological matrices and can be adapted for a wide range of acidic analytes in various research and development settings. The derivatization process improves the chromatographic behavior of the analytes, and the use of an internal standard corrects for potential sample loss and instrumental variability, ensuring high-quality quantitative data.

References

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. gcms.cz [gcms.cz]

- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 10. researchgate.net [researchgate.net]

Quantitative Analysis of Fatty Amines using Tetradecylamine-d29 as an Internal Standard

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction